N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide is a chemical compound with the molecular formula C19H23FN2O2 and a molecular weight of 33041
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide typically involves the following steps:
Preparation of 5-Amino-2-fluorophenylamine: This is achieved by the reduction of 2-fluoro-5-nitroaniline using suitable reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Formation of 4-(Hexyloxy)benzoyl chloride: This involves the reaction of hexanol with benzoyl chloride in the presence of a catalyst such as thionyl chloride (SOCl2).
Coupling Reaction: The final step involves the coupling of 5-Amino-2-fluorophenylamine with 4-(Hexyloxy)benzoyl chloride using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and anhydrous ether or methanol.
Substitution: Alkyl halides, amines, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides or amines.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-Amino-2-fluorophenyl)-4-(hexyloxy)benzamide is unique in its structure and properties compared to similar compounds. Some similar compounds include:
N-(5-Amino-2-fluorophenyl)-2-(hexyloxy)benzamide: Similar structure but different position of the hexyloxy group.
N-(5-Amino-2-fluorophenyl)-4-(butyloxy)benzamide: Similar structure but with a shorter alkyl chain.
N-(5-Amino-2-fluorophenyl)-4-(octyloxy)benzamide: Similar structure but with a longer alkyl chain.
These compounds differ in their alkyl chain length and position, which can affect their physical, chemical, and biological properties.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-4-hexoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-2-3-4-5-12-24-16-9-6-14(7-10-16)19(23)22-18-13-15(21)8-11-17(18)20/h6-11,13H,2-5,12,21H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEAYGQGCDZBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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